An In-depth Technical Guide to 2-(3-Cyclohexenyl)ethyltrimethoxysilane (CAS 67592-36-3)
An In-depth Technical Guide to 2-(3-Cyclohexenyl)ethyltrimethoxysilane (CAS 67592-36-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Organic-Inorganic Interface
2-(3-Cyclohexenyl)ethyltrimethoxysilane is a bifunctional organosilane that serves as a molecular bridge between organic polymers and inorganic substrates.[1][2] Its unique structure, featuring a reactive trimethoxysilyl group and a cyclohexenyl functional group, allows it to form durable covalent bonds with a wide range of materials. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and practical applications in surface modification and composite materials, offering a valuable resource for researchers and professionals in materials science and related fields.
Section 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 2-(3-Cyclohexenyl)ethyltrimethoxysilane is crucial for its effective application. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 67592-36-3 | |
| Molecular Formula | C11H22O3Si | |
| Molecular Weight | 230.38 g/mol | |
| Appearance | Colorless transparent liquid | [2] |
| Boiling Point | 241.7 °C at 760 mmHg | [3] |
| Density | 1.23 g/mL | [3] |
| Refractive Index | 1.451 ± 0.005 | [2] |
| Flash Point | 86 °C | [3] |
| Solubility | Soluble in aliphatic and aromatic solvents; reacts with water | [2] |
Section 2: Synthesis of 2-(3-Cyclohexenyl)ethyltrimethoxysilane
The primary industrial synthesis route for 2-(3-Cyclohexenyl)ethyltrimethoxysilane is the hydrosilylation of 4-vinylcyclohexene with trimethoxysilane. This reaction is typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst.[4]
Reaction Scheme:
Figure 1: Synthesis of 2-(3-Cyclohexenyl)ethyltrimethoxysilane via hydrosilylation.
Experimental Protocol for Synthesis:
-
Reactor Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-vinylcyclohexene (1.0 mmol) and trimethoxysilane (1.2 mmol).[6]
-
Catalyst Addition: Add a platinum catalyst, such as Karstedt's catalyst or Wilkinson's catalyst (RhCl(PPh₃)₃), at a loading of approximately 0.05 mol%.[4][7]
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours.[5][6]
-
Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of reactants and the formation of the product.
-
Purification: Upon completion, the catalyst can be removed by filtration through a short plug of silica gel. The crude product is then purified by vacuum distillation to yield the final 2-(3-Cyclohexenyl)ethyltrimethoxysilane.[6]
Section 3: Mechanism of Action as a Coupling Agent
The efficacy of 2-(3-Cyclohexenyl)ethyltrimethoxysilane as a coupling agent stems from its dual reactivity. The trimethoxysilyl group reacts with inorganic substrates, while the cyclohexenyl group interacts with the organic polymer matrix. This process can be broken down into two key steps: hydrolysis and condensation.
Step 1: Hydrolysis
In the presence of water, the methoxy groups of the silane undergo hydrolysis to form reactive silanol groups (Si-OH). This reaction is often catalyzed by acids or bases.[8][9][10][11]
Reaction: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH
Step 2: Condensation
The newly formed silanol groups can then undergo condensation in two ways:
-
Intermolecular Condensation: They can react with each other to form stable siloxane bonds (Si-O-Si), creating an oligomeric or polymeric siloxane layer.
-
Surface Reaction: More importantly for adhesion promotion, they can react with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form strong, covalent Si-O-Substrate bonds.[2]
Reactions: 2 R-Si(OH)₃ → (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O
Figure 2: Mechanism of action of 2-(3-Cyclohexenyl)ethyltrimethoxysilane as a coupling agent.
Section 4: Applications and Experimental Protocols
The unique properties of 2-(3-Cyclohexenyl)ethyltrimethoxysilane make it a versatile molecule for a range of applications, primarily in surface modification and as a coupling agent in polymer composites.
Surface Modification
Treating inorganic surfaces with this silane can alter their surface energy, leading to improved wetting by organic resins and enhanced adhesion.
This protocol is a general guideline and may require optimization for specific applications.
-
Surface Preparation: Clean the glass fibers by heating them in an oven at a temperature sufficient to burn off any sizing or organic contaminants (e.g., 350-400°C for 1 hour).[12]
-
Silane Solution Preparation:
-
Prepare a 1-2% (w/w) solution of 2-(3-Cyclohexenyl)ethyltrimethoxysilane in a water/ethanol mixture (e.g., 95:5 v/v).
-
Adjust the pH of the solution to 4.5-5.5 with a weak acid like acetic acid to catalyze hydrolysis.[12][13]
-
Stir the solution for approximately 30-60 minutes to allow for sufficient hydrolysis.[12]
-
-
Application: Immerse the cleaned glass fibers in the silane solution for 2-5 minutes.
-
Drying and Curing:
-
Contact Angle Measurement: The change in surface energy can be quantified by measuring the contact angle of water or other liquids on the treated surface. An increase in the contact angle for water indicates a more hydrophobic surface.[15][16][17]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of the silane on the surface by detecting the Si 2p peak and to analyze the chemical bonding states.[18][19][20][21]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the silane layer, revealing its uniformity and morphology at the nanoscale.[19][21][22]
Polymer Composites
As a coupling agent, 2-(3-Cyclohexenyl)ethyltrimethoxysilane enhances the mechanical properties of composites by improving the interfacial adhesion between the inorganic reinforcement (e.g., glass fibers, silica) and the polymer matrix (e.g., epoxy, polyester).
-
Filler Treatment: Treat the inorganic filler (e.g., silica powder, glass fibers) with 2-(3-Cyclohexenyl)ethyltrimethoxysilane as described in the surface modification protocol.
-
Resin Formulation:
-
In a suitable mixing vessel, combine the epoxy resin (e.g., a bisphenol A-based epoxy) and the treated filler. The loading of the filler will depend on the desired properties of the final composite.
-
Thoroughly mix the components to ensure a homogeneous dispersion of the filler within the resin.
-
-
Curing Agent Addition: Add the appropriate stoichiometric amount of a curing agent (e.g., an amine-based hardener) to the resin-filler mixture.[1][23]
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a mold and cure according to the resin manufacturer's recommendations (e.g., at an elevated temperature for a specified time). Post-curing at a higher temperature can further enhance the mechanical properties.[24]
-
Mechanical Testing: The improvement in mechanical properties can be quantified by performing tensile and flexural strength tests according to ASTM or ISO standards.[25][26][27][28][29] An increase in these values for the composite with the treated filler compared to one with an untreated filler indicates effective coupling.
-
Scanning Electron Microscopy (SEM): SEM analysis of the fracture surface of the composite can provide visual evidence of improved interfacial adhesion. Good adhesion is characterized by the polymer matrix adhering to the filler surface at the fracture interface.[30]
Section 5: Safety and Handling
2-(3-Cyclohexenyl)ethyltrimethoxysilane should be handled with appropriate safety precautions in a well-ventilated area. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Wear protective gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Section 6: Conclusion
2-(3-Cyclohexenyl)ethyltrimethoxysilane is a valuable tool for materials scientists and chemists seeking to create high-performance composite materials and functionalized surfaces. Its ability to form robust chemical links between dissimilar materials opens up a wide range of possibilities for enhancing the durability, strength, and performance of various products. A thorough understanding of its synthesis, reaction mechanisms, and application protocols, as outlined in this guide, is key to unlocking its full potential in research and industrial applications.
References
- BenchChem. (n.d.). [2-(3-Cyclohexenyl)ethyl]triethoxysilane | 35754-77-9.
- Gao, Y., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules, 28(5), 2305.
- U.S. Patent No. 3,019,122. (1962).
- Stankevičs, A., et al. (2022). Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone. Polymers, 14(19), 4197.
- Sanjay, M. R., et al. (2018). Tensile and flexural strength of the composites.
- Giannini, F., et al. (2021). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Applied Sciences, 11(6), 2539.
- ResearchGate. (n.d.). Tensile and flexural strength of the developed composites.
- Smolecule. (n.d.). Buy [2-(3-Cyclohexenyl)ethyl]triethoxysilane | 35754-77-9.
- Gelest, Inc. (n.d.). 2-(3,4-EPOXYCYCLOHEXYL)ETHYLTRIMETHOXYSILANE.
- European Patent No. EP0263895A1. (1988). Surface treatment composition for glass fibers, method of coating glass fibers with said composition, and method of preparing glass fiber reinforced polyepoxide products.
- Zhang, L., et al. (2019). Synthesis of [2-(3,4-epoxycyclohexyl) ethyl] triphenylsilane and study on its amine curing properties. Journal of Adhesion Science and Technology, 33(14), 1541-1552.
- ResearchGate. (n.d.). Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide.
- ChiYe (Shanghai) Co., Ltd. (2024). 2-(3,4-epoxycyclohexyl) ethyltrimethoxysilane CY-186.
- Wang, L., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- The Ohio State University. (n.d.). Surface Analysis Laboratory - XPS and AFM.
- Soares, C. J., et al. (2004). Flexural and diametral tensile strength of composite resins. Pesquisa Odontologica Brasileira, 18(2), 182-188.
- Kovač, J., et al. (2014). AFM and XPS Study of Aminosilanes on Si. Wiley Analytical Science.
- Klasztorny, M., & Gasiorek, T. (2019). Description of the Resin Curing Process—Formulation and Optimization.
- Thermo Fisher Scientific. (n.d.). The Surface Analysis Toolbox.
- Abel, M. L., et al. (2001). A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6.
- ResearchGate. (n.d.). Result of Contact Angle and Surface Energy Measurements of the Specimens.
- Michigan State University. (n.d.). Laboratories 2 & 3 Contact Angles and Surface Energies.
- ResearchGate. (n.d.). Mechanical properties of composites a tensile strength, b flexural.
- ResearchGate. (n.d.). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane.
- Pazin, A. M., et al. (2008). Flexural Strength and Modulus of Elasticity of Different Types of Resin-Based Composites. Journal of Applied Oral Science, 16(1), 66-71.
- Droplet Lab. (2022, September 11). How to Measure Surface Energy Using Contact Angle (Static & Dynamic) | Demo by Dr. Alidad Amirfazli [Video]. YouTube.
- ResearchGate. (n.d.).
- Sirris. (2019, July 21). Contact angle measurement.
- Ergon Specialty Oils. (n.d.).
- Valandro, L. F., et al. (2011). Surface treatment of glass fiber and carbon fiber posts: SEM characterization. Microscopy Research and Technique, 74(12), 1088-1092.
- O'Brien, D. J., & Sottos, N. R. (2020). On the Nature of Epoxy Resin Post-Curing. Polymers, 12(1), 176.
- U.S. Patent No. 8,481,668B2. (2013).
- ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
- ResearchGate. (n.d.). Preparation and Characterization of Cured Epoxy Resin with Hexachloro-Cyclo-Triphosphazene.
- Alfa Chemistry. (n.d.). CAS 18290-60-3 [2-(3-Cyclohexenyl)Ethyl]Trichlorosilane.
- ResearchGate. (n.d.). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy.
- ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
- SciSpace. (n.d.). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim.
- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Hydrosilylation with Dichloro-bis(4-methylphenyl)silane.
- Wang, D., et al. (2019). The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer.
- Chinese Patent No. CN101268149A. (2008). Silane-containing adhesion promoter composition and sealants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chiyechem.com [chiyechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. [2-(3-Cyclohexenyl)ethyl]triethoxysilane | 35754-77-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone | MDPI [mdpi.com]
- 13. EP0263895A1 - Surface treatment composition for glass fibers, method of coating glass fibers with said composition, and method of preparing glass fiber reinforced polyepoxide products - Google Patents [patents.google.com]
- 14. US3019122A - Glass fiber surface treatment - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. iris.unica.it [iris.unica.it]
- 19. Surface Analysis Laboratory - XPS and AFM | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. A combined atomic force microscopy (AFM)/X-ray photoelectron spectroscopy (XPS) study of organosilane molecules adsorbed on the aluminium alloy L157-T6 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Flexural and diametral tensile strength of composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Flexural strength and modulus of elasticity of different types of resin-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Surface treatment of glass fiber and carbon fiber posts: SEM characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
